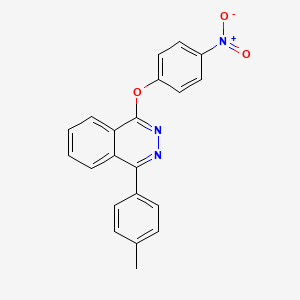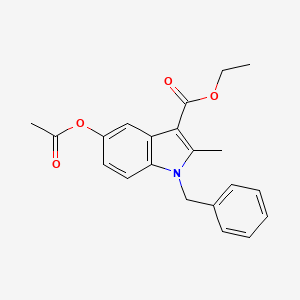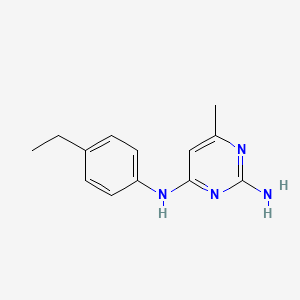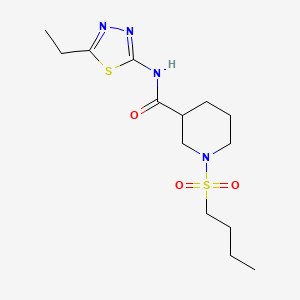![molecular formula C23H19FN2O3 B5326083 N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide, also known as GSK137647A, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide involves the inhibition of the bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and regulate gene transcription. Inhibition of BET proteins by this compound leads to the downregulation of various oncogenes and pro-inflammatory genes, resulting in the inhibition of cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, it has been shown to reduce the recruitment of immune cells to the site of inflammation. In metabolic disorders, it has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle.
実験室実験の利点と制限
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has several advantages for lab experiments. It has shown high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. One direction is to develop more potent and selective BET inhibitors based on the structure of this compound. Another direction is to study the role of BET proteins in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new drug delivery systems may improve the solubility and bioavailability of this compound, allowing for its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a compound with promising therapeutic applications in cancer, inflammation, and metabolic disorders. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of various oncogenes and pro-inflammatory genes. While it has several advantages for lab experiments, including high potency and selectivity, it also has some limitations, including poor solubility and potential toxicity. Future research directions include developing more potent and selective BET inhibitors and studying the role of BET proteins in other diseases.
合成法
The synthesis of N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide involves several steps. The first step involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base to form 4-methoxy-N-(4-fluorophenyl)benzamide. The second step involves the reaction of this intermediate with acetic anhydride and a base to form 4-methoxy-N-(4-fluorophenyl)-N-acetylbenzamide. The final step involves the reaction of this intermediate with 2-(4-nitrophenyl)acetic acid in the presence of a catalyst to form this compound.
科学的研究の応用
N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been extensively researched for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In cancer, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In metabolic disorders, it has been shown to improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-29-20-13-11-19(12-14-20)25-23(28)21(15-16-7-9-18(24)10-8-16)26-22(27)17-5-3-2-4-6-17/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITZJVJAOOECX-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)


![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)


![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)